molecular formula C26H26N4O3S B2542085 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683770-01-6

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2542085
CAS No.: 683770-01-6
M. Wt: 474.58
InChI Key: NQDJWVGNAIXKLL-UHFFFAOYSA-N
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Description

N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic small molecule featuring a benzimidazole core linked to a phenyl group via an amide bond, with a 4-methylpiperidine sulfonyl substituent. Its design incorporates sulfonamide and piperidine moieties, which are common in drug discovery due to their ability to enhance solubility and receptor binding .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-18-13-15-30(16-14-18)34(32,33)22-11-9-19(10-12-22)26(31)27-21-6-4-5-20(17-21)25-28-23-7-2-3-8-24(23)29-25/h2-12,17-18H,13-16H2,1H3,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDJWVGNAIXKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

Synthesis and Structural Analysis

The compound can be synthesized through a multi-step procedure involving the reaction of benzo[d]imidazole derivatives with appropriate sulfonamide reagents. The structural elucidation typically employs techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography to confirm the molecular structure and purity.

1. Antioxidant Activity

Research indicates that compounds within this chemical class exhibit notable antioxidant properties. In vitro studies demonstrated that they can scavenge free radicals, thereby reducing oxidative stress in cellular systems. The mechanism is believed to involve the donation of hydrogen atoms from the benzimidazole moiety, which stabilizes radicals.

2. Enzyme Inhibition

A significant aspect of the biological activity of this compound is its inhibitory effect on various enzymes:

  • Elastase Inhibition : The compound has shown potential as an elastase inhibitor, which is relevant in conditions like chronic obstructive pulmonary disease (COPD). Molecular docking studies suggest that it binds effectively to the active site of elastase, inhibiting its activity .
  • Heparanase Inhibition : Another study reported that similar benzimidazole derivatives inhibit heparanase, an enzyme implicated in cancer metastasis. The IC50 values for these compounds ranged from 0.23 to 0.29 µM, indicating potent inhibitory effects .

3. Anticancer Activity

The compound has displayed promising anticancer properties across various cancer cell lines. For instance, derivatives have shown cytotoxicity against MCF-7 breast cancer cells with IC50 values indicating significant growth inhibition . Additionally, animal studies have demonstrated tumor growth suppression when treated with these compounds.

Case Study 1: Anticancer Efficacy

In a study involving MCF-7 cells, a derivative of this compound was evaluated for its ability to induce apoptosis. Flow cytometry analysis revealed increased apoptotic cells in treated groups compared to controls, supporting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

A comparative study assessed the efficacy of several benzimidazole derivatives as elastase inhibitors. The synthesized compound exhibited superior binding affinity in molecular docking simulations, corroborated by enzyme assays that confirmed its inhibitory action.

Research Findings Summary

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
Elastase InhibitionCompetitive inhibition at active site
Heparanase InhibitionDisruption of enzyme activity
AnticancerInduction of apoptosis in cancer cells

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)25.72 ± 3.95Induction of apoptosis
U87 (Glioblastoma)45.2 ± 13.0DNA topoisomerase inhibition

In vivo experiments have confirmed these findings, with Ribeiro Morais et al. reporting significant tumor growth suppression in mouse models treated with this compound.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties, effective against several bacterial strains.

Case Study: Antimicrobial Efficacy

Research indicates that it has strong antibacterial activity, as demonstrated by minimum inhibitory concentration (MIC) values:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.045

These results suggest its potential utility as an antimicrobial agent in clinical settings.

Biochemical Analysis

The compound's biochemical properties indicate its role in influencing cellular functions:

  • Cell Signaling Pathways : It may impact gene expression and cellular metabolism.
  • Molecular Interactions : The compound's efficacy is attributed to binding interactions with biomolecules, leading to enzyme inhibition or activation.

Comparison with Similar Compounds

Pharmacological and Functional Comparisons

TP53 Upregulation ()

Chlorophenyl-substituted chalcones (e.g., compounds 6, 7) demonstrate significant TP53 protein upregulation, a mechanism linked to antitumor activity.

Kinase Inhibition ()

Pyrazolo-pyrimidine derivatives (e.g., Example 53 in ) and urea-linked imidazoles (e.g., 3b in ) target kinases and enzymes. While these compounds exhibit lower melting points (~175–178°C) and higher molecular weights (>500 Da), the target compound’s sulfonamide group may improve selectivity for sulfotransferases or protease-activated receptors .

Physicochemical and Pharmacokinetic Profiles

Table 2: Key Comparative Data

Compound Type Backbone Key Moieties Melting Point (°C) Molecular Weight (Da)
Target Compound Benzimidazole-benzamide Piperidine-sulfonamide Not reported ~500 (estimated)
Chalcone Derivatives (1, 5) Benzimidazole-chalcone Propenone, methoxy/hydroxy 258–>300 400–450
Imidazole-Bipyridine (2) Bipyridine-imidazole Aromatic diamine Not reported ~350
Pyrazolo-Pyrimidine (4) Chromen-pyrimidine Fluoro, sulfonamide 175–178 589.1

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